[2-[(4-Chlorophenyl)sulfonylamino]-1-phenylethyl] acetate
Overview
Description
[2-[(4-Chlorophenyl)sulfonylamino]-1-phenylethyl] acetate: is an organic compound characterized by the presence of a sulfonamide group attached to a chlorophenyl ring and an acetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(4-Chlorophenyl)sulfonylamino]-1-phenylethyl] acetate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-phenylethylamine, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-[(4-Chlorophenyl)sulfonylamino]-1-phenylethyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic synthesis processes .
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with certain enzymes .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of [2-[(4-Chlorophenyl)sulfonylamino]-1-phenylethyl] acetate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
- Benzyl 2-[(4-chlorophenyl)sulfonylamino]acetate
- Methyl 2-[(4-chlorophenyl)sulfonylamino]acetate
- Dichloroaniline derivatives
Comparison: Compared to similar compounds, [2-[(4-Chlorophenyl)sulfonylamino]-1-phenylethyl] acetate is unique due to its specific structural features, such as the acetate ester group, which can influence its reactivity and interaction with biological targets. This uniqueness can make it more suitable for certain applications, such as in medicinal chemistry, where specific interactions with enzymes are crucial .
Properties
IUPAC Name |
[2-[(4-chlorophenyl)sulfonylamino]-1-phenylethyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12(19)22-16(13-5-3-2-4-6-13)11-18-23(20,21)15-9-7-14(17)8-10-15/h2-10,16,18H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAKWGKKOVYPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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